molecular formula C12H12N4O3S B2950277 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 511284-39-2

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2950277
CAS No.: 511284-39-2
M. Wt: 292.31
InChI Key: RDOYILDEAZBWGZ-UHFFFAOYSA-N
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Description

3-{2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is a benzoic acid derivative featuring a 1,2,4-triazole ring substituted with a methyl group and a sulfur-linked acetamido moiety. The compound’s structural uniqueness lies in its dual functional groups: the benzoic acid moiety and the 4-methyl-1,2,4-triazole sulfanylacetamido side chain.

Properties

IUPAC Name

3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYILDEAZBWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps. One common approach is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This intermediate is then further reacted with benzoic acid derivatives under specific conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The benzoic acid moiety enables classical acid-derived reactions:

Reaction TypeConditionsProductsApplicationsSources
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Methyl/ethyl estersProdrug synthesis; solubility modulation
Amide Formation Coupling agents (EDC/DCC) + aminesSubstituted benzamidesPeptide-mimetic drug candidates
Salt Formation Reaction with bases (NaOH, K₂CO₃)Sodium/potassium saltsEnhanced bioavailability in formulations

Key Findings :

  • Ester derivatives (e.g., methyl or ethyl esters) are frequently synthesized to improve membrane permeability.

  • Amidation with aromatic amines yields analogues with enhanced biological receptor affinity .

Acetamido Linker Reactions

The –NH–CO–CH₂–S– bridge undergoes selective modifications:

Reaction TypeConditionsProductsApplicationsSources
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)3-Aminobenzoic acid + thiol intermediateDegradation studies
Oxidation H₂O₂, NaIO₄, or mCPBASulfoxide (-SO-) or sulfone (-SO₂-) derivativesMetabolite simulation
Alkylation Alkyl halides + baseS-Alkylated acetamidesLipophilicity tuning

Key Findings :

  • Oxidation of the thioether to sulfone increases electrophilicity, enabling nucleophilic aromatic substitution.

  • S-Alkylation is sterically hindered by the adjacent triazole ring, favoring milder conditions .

1,2,4-Triazole Ring Reactivity

The 4-methyl-1,2,4-triazole unit participates in heterocycle-specific reactions:

Reaction TypeConditionsProductsApplicationsSources
Nucleophilic Substitution Halogens or amines at C-3 or C-5Halo- or amino-triazolesAntimicrobial agents
Metal Coordination Transition metals (Cu²⁺, Zn²⁺)Triazole-metal complexesCatalytic or antifungal applications
Cycloaddition Alkynes under Huisgen conditionsTriazolo-fused bicyclic systemsBioorthogonal chemistry

Key Findings :

  • Halogenation at C-5 enhances antibacterial potency by 10–100× compared to parent compounds .

  • Cu(II) complexes exhibit pronounced superoxide dismutase (SOD)-mimetic activity .

Cross-Functional Reactivity

Interplay between functional groups enables unique pathways:

Reaction TypeConditionsProductsApplicationsSources
Intramolecular Cyclization Thermal/acidicBenzoxazinone derivativesKinase inhibitor scaffolds
Photochemical Rearrangement UV light (λ = 254 nm)Thiadiazole isomersPhotodynamic therapy probes

Key Findings :

  • Acid-catalyzed cyclization forms benzoxazinone cores, critical for tyrosine kinase inhibition .

  • Photorearrangement products show selective cytotoxicity under blue light.

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivity:

Derivative ClassBioactivity (IC₅₀/EC₅₀)TargetNotesSources
Sulfone analogues0.85–1.45 μMc-Met kinaseSuperior to foretinib in xenograft models
Halo-triazoles0.5–1.0 μM (MIC)Bacterial gyraseBroad-spectrum vs. MRSA and E. coli
Metal complexes11–65 nM (SOD)Reactive oxygen speciesNeuroprotective effects in vitro

Synthetic Challenges and Optimizations

  • Steric hindrance from the 4-methyl group limits electrophilic substitution at N-1 .

  • Solubility issues in nonpolar media necessitate polar aprotic solvents (DMF, DMSO) for reactions.

  • Orthogonal protection of the carboxylic acid is required during triazole functionalization .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Further studies exploring its enantioselective transformations and in vivo metabolic pathways are warranted.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of triazole chemistry.

  • Biology: It has potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, leading to biological activity. The specific molecular targets and pathways would depend on the biological system being studied.

Comparison with Similar Compounds

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

  • Structural Difference : Replaces the benzoic acid group with a benzamide-thiazole hybrid.
  • Biological Relevance : Exhibits a similarity score of 0.685 to nitazoxanide, a broad-spectrum antiparasitic drug, suggesting shared pharmacophoric features .

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives

  • Structural Difference : Lacks the benzoic acid group, instead terminating in a simple acetamide.
  • Functional Impact : Reduced acidity and solubility compared to the benzoic acid derivative.
  • Biological Activity: Demonstrated antiviral activity against human adenovirus type 5 and ECHO-9 virus (EC₅₀ values: 12–45 µM), attributed to the triazole-thioether motif’s interaction with viral replication machinery .

4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione

  • Structural Difference : Features a bicyclic triazole system with an ethyl substituent and a thione group.
  • Crystallographic Data: Crystallizes in orthorhombic and monoclinic forms, with melting points of 454 K and 451 K, respectively. The benzoic acid derivative may exhibit different packing due to hydrogen bonding from the carboxylic acid .

Physicochemical and Electronic Properties

  • Hyperpolarizability: The target compound’s benzoic acid group enhances nonlinear optical (NLO) properties. Its hyperpolarizability is ~9× higher than urea, surpassing 2-{[5-(adamantan-1-yl)-4-methyl-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine .
  • Solubility : The carboxylic acid group improves aqueous solubility compared to neutral acetamide or benzamide analogues, critical for bioavailability .
  • Thermal Stability : Melting points of related triazole derivatives range from 451–454 K, suggesting the benzoic acid moiety may slightly elevate thermal stability due to hydrogen-bonding networks .

Docking and Mechanistic Insights

  • Anti-TB Activity : Glycinamido benzoic acid analogues (e.g., 3-(2-(4-phenylpiperazin-1-yl)acetamido)benzoic acid) inhibit Mycobacterium tuberculosis (MIC: 1.6 µg/mL) via MmaA1 protein binding. The triazole-sulfanyl group in the target compound may similarly disrupt mycolic acid biosynthesis .
  • Antiviral Mechanism : Triazole-thioether motifs in acetamide derivatives interfere with viral capsid assembly or RNA replication; the benzoic acid group may enhance target affinity through ionic interactions .

Biological Activity

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid (CAS No. 511284-39-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and related research findings, providing a comprehensive overview of its implications in pharmacology.

Molecular Structure

The molecular formula of this compound is C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S, with a molecular weight of 292.31 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole derivatives against a range of bacterial strains, showing that modifications to the triazole structure can enhance activity against resistant strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that similar compounds can effectively target various cancer cell lines, including breast and renal cancers .

The biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : Triazole compounds often act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades .

Synthesis and Evaluation

A study conducted on the synthesis of triazole derivatives demonstrated that introducing sulfanyl groups significantly enhances biological activity. The synthesis involved:

  • Formation of the Triazole Ring : Using azide and alkyne coupling reactions.
  • Substitution Reactions : Introducing acetamido and benzoic acid functionalities.

The resulting compounds were evaluated for their antimicrobial and anticancer properties in vitro, revealing promising results against several pathogens and cancer cell lines .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Triazole AModerateHigh
Triazole BHighModerate
Target CompoundHighHigh

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